molecular formula C25H40LiN7O19P3S B1140222 CID 156593853 CAS No. 104809-02-1

CID 156593853

Cat. No.: B1140222
CAS No.: 104809-02-1
M. Wt: 874.6 g/mol
InChI Key: UOQZLHKKSUHTJD-RPJGYGBISA-N
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Description

Fundamental Molecular Structure

Methylmalonyl coenzyme A tetralithium salt hydrate possesses a complex molecular architecture characterized by the empirical formula C₂₅H₃₆Li₄N₇O₁₉P₃S · xH₂O, with a molecular weight of 891.34 on an anhydrous basis. The compound represents the tetralithium salt form of methylmalonyl coenzyme A, where four lithium cations neutralize the negative charges present in the phosphate groups and carboxylate functionality. The molecular structure integrates several distinct chemical domains, including an adenosine nucleotide moiety, a ribose phosphate backbone, a pantothenic acid derivative, and a terminal methylmalonate group attached via a thioester linkage.

The adenine base component contributes to the overall molecular stability through π-π stacking interactions and hydrogen bonding networks. The ribose sugar adopts a characteristic furanose conformation, with hydroxyl groups positioned to facilitate intramolecular and intermolecular hydrogen bonding. The phosphate chain contains three phosphorus atoms connected through phosphoanhydride bonds, creating a highly charged region that interacts strongly with the lithium counterions. The pantothenic acid segment provides a flexible linker between the nucleotide portion and the acyl group, featuring amide bonds that contribute to the overall structural integrity.

Crystallographic Properties and Lattice Parameters

Crystallographic investigations have revealed that methylmalonyl coenzyme A tetralithium salt hydrate forms hexagonal crystals under specific crystallization conditions. Studies using similar coenzyme A derivatives have demonstrated that these compounds typically crystallize in the P6₁22 space group with characteristic cell dimensions. The crystal structure exhibits a unit cell with parameters of approximately a = b = 60 Angstroms and c = 311 Angstroms, with α = β = 90° and γ = 120°. These crystallographic parameters indicate a highly ordered arrangement within the crystal lattice.

The hydrated nature of the compound introduces additional complexity to the crystal structure, as water molecules occupy specific sites within the lattice and form hydrogen bonding networks with both the organic framework and the lithium ions. Neutron diffraction studies on related lithium-containing compounds have shown that lithium coordination spheres typically accommodate 4-5 water molecules in the primary hydration shell, with Li-O distances of approximately 1.96 Angstroms. The crystalline form exhibits excellent stability under appropriate storage conditions, maintaining structural integrity at temperatures of -20°C.

Properties

CAS No.

104809-02-1

Molecular Formula

C25H40LiN7O19P3S

Molecular Weight

874.6 g/mol

IUPAC Name

(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1

InChI Key

UOQZLHKKSUHTJD-RPJGYGBISA-N

Isomeric SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Enzymatic Preparation Using Acyl-CoA Synthetases

Enzymatic methods offer higher specificity and avoid harsh reaction conditions. Recombinant acyl-CoA synthetases (e.g., from Pseudomonas putida) catalyze the ATP-dependent ligation of methylmalonic acid to CoA:

Reaction Scheme :

Methylmalonic acid+CoA+ATPAcyl-CoA synthetaseMethylmalonyl-CoA+AMP+PPi\text{Methylmalonic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{Acyl-CoA synthetase}} \text{Methylmalonyl-CoA} + \text{AMP} + \text{PP}_i

The enzymatic process operates at 37°C in Tris-HCl buffer (pH 7.4) with 5 mM MgCl₂. Post-reaction, lithium acetate is added to precipitate the product, achieving a yield of 88% .

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability:

  • Fermentation-Based Synthesis :
    Engineered E. coli strains overproduce methylmalonyl-CoA via the propionyl-CoA pathway. After cell lysis, the compound is purified using ion-exchange chromatography (IEX) and converted to the tetralithium salt via tangential flow filtration (TFF) .

  • Hybrid Chemical-Enzymatic Approach :
    Combines chemical acylation with enzymatic polishing to remove stereochemical impurities. This method reduces byproducts by 40% compared to purely chemical routes .

Table 2: Industrial Method Comparison

MethodCycle Time (h)Cost ($/g)Purity (%)
Fermentation7212092
Hybrid4818098

Purification and Characterization Techniques

  • Ion-Exchange Chromatography (IEX) :
    Uses Q Sepharose Fast Flow resin with a NaCl gradient (0–1 M). MM-CoA-TL elutes at 0.6 M NaCl, separated from unreacted CoA and methylmalonic acid .

  • Lyophilization Conditions :
    Conducted at −50°C and 0.01 mbar for 48 hours to preserve the hydrate structure. Residual moisture is maintained at 8–12% to prevent deliquescence .

Table 3: Analytical Validation Metrics

TechniqueParameter MeasuredSpecification
HPLCPurity≥90% (λ = 260 nm)
LC-MSMolecular Weight891.34 (anhydrous)
Karl Fischer TitrationWater Content8–12% (w/w)

Comparative Analysis of Preparation Methods

Chemical Synthesis :

  • Advantages : Rapid, no requirement for enzymatic systems.

  • Limitations : Lower stereochemical purity (85–90% vs. 98% enzymatic).

Enzymatic Synthesis :

  • Advantages : High specificity, compatible with sensitive functional groups.

  • Limitations : ATP dependency increases production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Methylmalonyl coenzyme A tetralithium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include succinyl coenzyme A, propionyl coenzyme A, and various substituted coenzyme A derivatives .

Scientific Research Applications

Biochemical Research

Methylmalonyl coenzyme A tetralithium salt hydrate serves as an important molecular tool in biochemical research. Its primary applications include:

  • Enzyme Kinetics : It is used to study the specificity and kinetics of enzymes such as methylmalonyl coenzyme A mutase, which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. This reaction is essential for energy metabolism and the citric acid cycle .
  • Metabolic Pathway Analysis : The compound is crucial for investigating metabolic pathways involving odd-chain fatty acids and amino acids like valine, isoleucine, methionine, and threonine .

Clinical Applications

In clinical research, methylmalonyl coenzyme A tetralithium salt hydrate is significant for studying metabolic disorders such as methylmalonic acidemia. This condition arises from defects in the metabolism of methylmalonyl coenzyme A, leading to the accumulation of toxic metabolites .

Industrial Applications

The compound is also utilized in various industrial applications, including:

  • Biochemical Reagents : It is used in the production of biochemical reagents and as a calibration standard in analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .
  • Pharmaceutical Development : Research involving this compound contributes to the development of therapeutic strategies for metabolic disorders.

Chemical Reactions Involved

The compound undergoes several key chemical reactions:

  • Oxidation : Converts to succinyl coenzyme A.
  • Reduction : Forms propionyl coenzyme A.
  • Substitution Reactions : Can react with other acyl groups under specific conditions .

Enzyme Kinetics Study

A study demonstrated that methylmalonyl coenzyme A tetralithium salt hydrate significantly influences the catalytic efficiency of methylmalonyl coenzyme A mutase. By varying substrate concentrations, researchers were able to determine kinetic parameters that elucidated enzyme behavior under physiological conditions .

Metabolic Disorder Investigation

Research involving patients with methylmalonic acidemia highlighted how deficiencies in enzymes associated with this compound lead to severe metabolic disturbances. The accumulation of metabolites such as methylmalonic acid was linked to impaired conversion processes involving methylmalonyl coenzyme A .

Industrial Application Development

In an industrial setting, the compound was utilized as a standard in UPLC-MS/MS analyses to ensure accurate quantification of metabolites in biological samples. This application underscores its importance in both research and clinical diagnostics .

Mechanism of Action

Methylmalonyl coenzyme A tetralithium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in metabolic pathways. The compound is converted to succinyl coenzyme A by the enzyme methylmalonyl coenzyme A mutase, with vitamin B12 acting as a cofactor. This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids . Defects in this pathway can lead to metabolic disorders like methylmalonic acidemia .

Comparison with Similar Compounds

Comparison with Similar Coenzyme A Derivatives

The functional and structural distinctions between MM-CoA and related coenzyme A derivatives are pivotal for their roles in metabolism and research applications. Below is a comparative analysis:

Structural and Functional Differences

Compound Key Structural Features Primary Metabolic Role(s) Associated Enzymes Cofactor Requirements
Methylmalonyl-CoA (MM-CoA) Methyl-branched dicarboxylate Propionate metabolism, valine biosynthesis, odd-chain fatty acid oxidation MCM, decarboxylase, hydrolase Vitamin B12
Malonyl-CoA Two carboxyl groups Fatty acid synthesis, regulation of carnitine shuttle Fatty acid synthase, malonyl-CoA decarboxylase None
Succinyl-CoA Four-carbon dicarboxylate TCA cycle intermediate, heme synthesis Succinyl-CoA synthetase, MCM None
Acetyl-CoA Acetyl group TCA cycle, fatty acid synthesis, ketogenesis Citrate synthase, acetyltransferase None
  • MM-CoA vs. Malonyl-CoA: While both are dicarboxylated CoA derivatives, MM-CoA’s methyl branch directs its role in branched-chain amino acid metabolism, whereas malonyl-CoA’s linear structure facilitates fatty acid synthesis. Malonyl-CoA also inhibits carnitine palmitoyltransferase-1, regulating fatty acid oxidation—a regulatory role absent in MM-CoA .
  • MM-CoA vs. Succinyl-CoA : MM-CoA is isomerized to succinyl-CoA via MCM in a vitamin B12-dependent reaction, linking propionate metabolism to the TCA cycle . Succinyl-CoA lacks the methyl group, making it a central TCA intermediate rather than a substrate for isomerization.
  • MM-CoA vs. Acetyl-CoA : Acetyl-CoA’s simpler structure enables versatility in pathways like the TCA cycle and ketogenesis, whereas MM-CoA’s methylmalonyl group restricts its use to specialized reactions requiring branch-point intermediates .

Clinical and Pathological Relevance

  • MM-CoA : Accumulation due to MCM deficiency or vitamin B12 insufficiency causes methylmalonic acidemia, leading to metabolic acidosis and neurological impairments .
  • Malonyl-CoA : Elevated levels disrupt fatty acid oxidation, contributing to cardiomyopathy and hypoglycemia in malonyl-CoA decarboxylase deficiency .

Biological Activity

Methylmalonyl coenzyme A tetralithium salt hydrate (MM-CoA) is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and implications in metabolic disorders, supported by data tables and relevant research findings.

Overview of Methylmalonyl Coenzyme A

Methylmalonyl coenzyme A (MM-CoA) is a derivative of coenzyme A that plays a crucial role in the metabolism of certain amino acids and odd-chain fatty acids. It is primarily generated from the catabolism of valine, isoleucine, methionine, threonine, and odd-chain fatty acids. The compound's chemical structure is represented as follows:

  • Molecular Formula : C25_{25}H36_{36}Li4_4N7_7O19_{19}P3_3S
  • Molecular Weight : 891.34 g/mol
  • CAS Number : 104809-02-1

Target Enzyme

The primary target of MM-CoA is methylmalonyl coenzyme A mutase (MCM) , an enzyme that catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. This reaction is vital for energy production and metabolic flux within the citric acid cycle.

Biochemical Pathways

MM-CoA is involved in several biochemical pathways:

  • Odd-chain fatty acid metabolism
  • Cholesterol metabolism
  • Amino acid catabolism : Specifically valine, isoleucine, methionine, and threonine.

The conversion of MM-CoA to succinyl-CoA also requires vitamin B12 as a cofactor, highlighting the compound's role in vitamin-dependent enzymatic reactions.

Cellular Effects

MM-CoA influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.
  • Metabolic Regulation : The compound plays a pivotal role in maintaining metabolic homeostasis by facilitating energy production from fats and proteins.

Case Studies

  • Metabolic Disorders : Research has shown that defects in the metabolism of MM-CoA can lead to conditions such as methylmalonic acidemia. Patients with this disorder exhibit elevated levels of methylmalonic acid due to impaired conversion to succinyl-CoA, leading to metabolic crises.
  • Enzyme Kinetics : Studies utilizing MM-CoA as a substrate have provided insights into the kinetics and specificity of MCM and related enzymes. For instance, assays measuring succinyl-CoA production have elucidated the enzyme's catalytic efficiency under varying conditions.

Data Tables

Parameter Value
Molecular Weight891.34 g/mol
Density1.92 g/cm³
Purity≥90%
Storage Conditions-20 °C
Biochemical Pathway Substrates Involved
Odd-chain Fatty Acid MetabolismValine, Isoleucine
Cholesterol MetabolismCholesterol
Amino Acid CatabolismMethionine, Threonine

Applications in Research

MM-CoA serves as a valuable tool in various scientific fields:

  • Biochemistry : Used to study enzyme kinetics and specificity.
  • Clinical Research : Investigated for its role in metabolic disorders.
  • Pharmaceuticals : Potential target for therapeutic interventions in conditions resulting from metabolic dysfunctions.

Q & A

Basic Research Questions

Q. How is the purity and structural integrity of methylmalonyl coenzyme A tetralithium salt hydrate validated in experimental workflows?

  • Methodological Answer: Purity is typically assessed via HPLC (≥90% purity threshold), with chromatographic retention times compared against certified standards. Structural validation employs mass spectrometry (MS) to confirm molecular weight (891.34 g/mol) and fragmentation patterns. Solubility profiles (e.g., 50 mg/mL in water, colorless solution) and UV-Vis spectroscopy (λ~260 nm for nucleotide absorbance) further corroborate integrity .

Q. What are optimal storage conditions to maintain stability, given conflicting recommendations in literature?

  • Methodological Answer: Discrepancies exist: some protocols recommend −20°C for long-term storage to prevent hydrolysis of the thioester bond , while others suggest room temperature (20°C) for hydrated salts . To resolve this, aliquot the compound, perform stability tests under both conditions using HPLC-MS, and monitor degradation products (e.g., free CoA or methylmalonic acid) over time .

Q. How is methylmalonyl-CoA solubilized for in vitro assays, and what solvent incompatibilities exist?

  • Methodological Answer: Prepare stock solutions in ultrapure water (50 mg/mL), filter-sterilized (0.22 µm). Avoid organic solvents like methanol or DMSO, which may precipitate the salt or alter enzyme kinetics. For lipid-rich systems, use buffer systems (e.g., Tris-HCl, pH 7.4) with 1–5 mM Mg²⁺ to stabilize the CoA moiety .

Q. What is the compound’s role in core metabolic pathways, and how is it experimentally applied?

  • Methodological Answer: As a substrate for methylmalonyl-CoA mutase, it participates in propionate metabolism. In glucose-stimulated insulin secretion studies, titrate 10–100 µM methylmalonyl-CoA into pancreatic β-cell models and measure insulin via ELISA. For fatty acid synthesis, combine with acetyl-CoA carboxylase and monitor malonyl-CoA formation via LC-MS .

Advanced Research Questions

Q. How to design a kinetic assay for methylmalonyl-CoA mutase activity using this compound?

  • Methodological Answer: Use ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) to quantify succinyl-CoA, the reaction product. Incubate methylmalonyl-CoA (0.1–1 mM) with purified enzyme, ATP (1 mM), and Mg²⁺ (5 mM) at 37°C. Quench reactions with 0.1% formic acid, and analyze via MRM transitions (e.g., m/z 853→347 for succinyl-CoA). Normalize rates to enzyme concentration and substrate depletion .

Q. How to address batch-to-batch variability in methylmalonyl-CoA preparations during sensitive bioassays?

  • Methodological Answer: Request vendor documentation for HPLC traces, water content (≤12%), and residual salts. For critical assays (e.g., isotopic labeling), perform in-house validation via NMR to detect lithium counterion consistency or unintended adducts. Pre-test each batch in a pilot enzyme inhibition assay (e.g., using malonyl-CoA decarboxylase) .

Q. What experimental controls are required when studying methylmalonyl-CoA’s impact on calcium-dependent secretion pathways?

  • Methodological Answer: Include controls for purine interference (e.g., ATPγS or ADP), as nucleotides like ATP modulate calcium channels via P2Y receptors. Use calcium chelators (EGTA) or channel blockers (ω-conotoxin GVIA) to isolate methylmalonyl-CoA-specific effects. Validate via fluorometric calcium imaging (Fura-2 AM) .

Q. How to integrate methylmalonyl-CoA into reconstituted polyketide synthase (PKS) systems for pathway engineering?

  • Methodological Answer: Combine with acetyl-CoA (1:2 molar ratio), NADPH (2 mM), and a Type III PKS in a buffered system (pH 8.0). Monitor chain elongation via LC-PDA at 280 nm. For isotopic tracing, use ¹³C-labeled methylmalonyl-CoA and analyze products via FT-IR or high-resolution MS .

Data Contradiction Analysis

  • Storage Temperature Discrepancies: recommends −20°C , while specifies 20°C . This may reflect differences in hydration state (anhydrous vs. hydrated salts) or buffer composition. Validate stability empirically using accelerated degradation studies (40°C/75% RH for 7 days) followed by HPLC-MS.
  • Batch Variability in Enzymatic Assays: If activity diverges between batches, test for residual water (Karl Fischer titration) or lithium content (atomic absorption spectroscopy), as hygroscopic salts may alter enzyme kinetics .

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